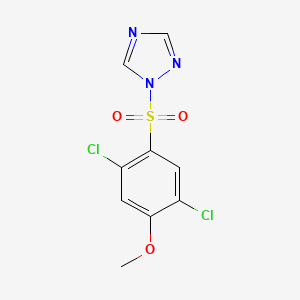

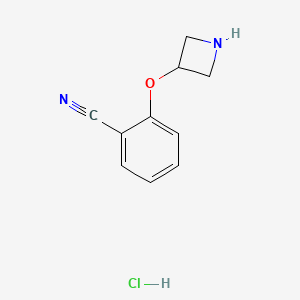

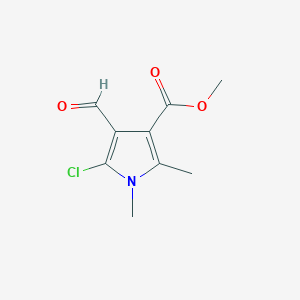

![molecular formula C20H15F2N5O2 B2410071 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide CAS No. 900008-89-1](/img/structure/B2410071.png)

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They have a fused ring structure containing a pyrazole ring and a pyrimidine ring.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazolo[3,4-d]pyrimidines can undergo a variety of reactions, including substitutions, additions, and cyclizations .Applications De Recherche Scientifique

Synthesis and Characterization

- This compound and its analogues have been synthesized and characterized in various studies. For example, Taylor and Patel (1992) described the synthesis of pyrazolo[3,4-d]pyrimidine analogues of potent antitumor agents, showcasing a key step in palladium-catalyzed C-C coupling (Taylor & Patel, 1992).

Anticancer Activity

- Several studies have evaluated the anticancer activity of derivatives of this compound:

- Abdellatif et al. (2014) reported that almost all tested pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed antitumor activity, with one derivative showing potent inhibitory activity (Abdellatif et al., 2014).

- El-Morsy et al. (2017) synthesized derivatives that showed mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, with one derivative being particularly active (El-Morsy et al., 2017).

- Kandeel et al. (2012) found that a series of pyrazolo[3,4-d]pyrimidines had potent antitumor activity on various cell lines (Kandeel et al., 2012).

Antimicrobial Activity

- Studies have also explored the antimicrobial potential of these compounds:

- Bondock et al. (2008) synthesized new compounds showing effective antimicrobial activity (Bondock et al., 2008).

- El-sayed et al. (2017) reported that some synthesized derivatives exhibited moderate to outstanding antimicrobial activity against various bacteria and fungi (El-sayed et al., 2017).

Other Biological Activities

- Further research has been conducted into other biological activities of these compounds:

- Harden et al. (1991) investigated pyrazolo[3,4-d]pyrimidines for A1 adenosine receptor affinity (Harden et al., 1991).

- Bakr and Mehany (2016) synthesized a compound showing antiproliferative activity against cancer cell lines and inhibitory activity against various receptors (Bakr & Mehany, 2016).

Mécanisme D'action

Target of Action

Pyrazolo[3,4-d]pyrimidines, a class of compounds to which this molecule belongs, are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases .

Mode of Action

It’s known that pyrazolo[3,4-d]pyrimidines generally exert their effects by inhibiting eukaryotic protein kinases . This inhibition could lead to disruption of various cellular processes, potentially leading to cell death in cancer cells.

Biochemical Pathways

Protein kinases play a crucial role in cell signaling, growth, and differentiation, so their inhibition could have significant downstream effects .

Result of Action

As a kinase inhibitor, it’s likely that it disrupts cellular signaling, potentially leading to cell death in cancer cells .

Safety and Hazards

Propriétés

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N5O2/c1-11-6-7-13(8-12(11)2)27-18-14(9-24-27)20(29)26(10-23-18)25-19(28)17-15(21)4-3-5-16(17)22/h3-10H,1-2H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOAAJLABJKGKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC=C4F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

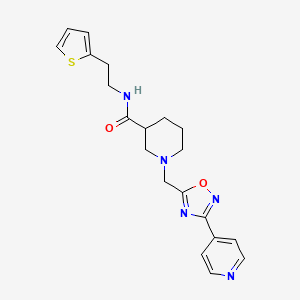

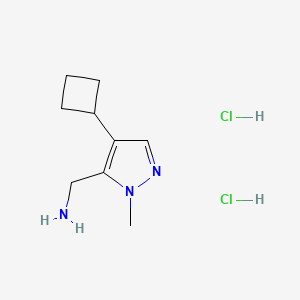

![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)

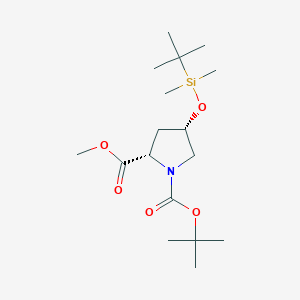

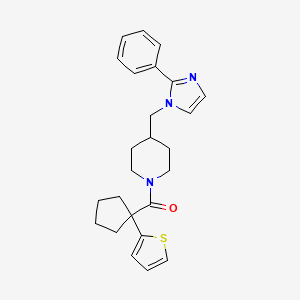

![benzyl 2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2410003.png)

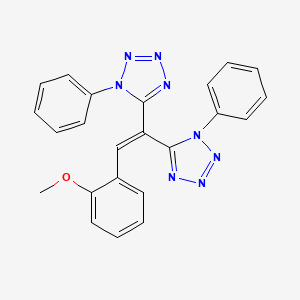

![2-Methyl-1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2410007.png)